molecular formula C17H23N3O2S2 B2407280 N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1798529-96-0

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2407280
CAS No.: 1798529-96-0
M. Wt: 365.51
InChI Key: FOEYCBIOXZGYGM-UHFFFAOYSA-N
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Description

N-Cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide is a synthetic chemical compound featuring a pyrazole core scaffold, a structure recognized for its significant versatility and importance in medicinal chemistry and pharmaceutical research . The molecular design incorporates a cyclopentyl group, a cyclopropyl-substituted pyrazole, and a thiophene-2-sulfonamide moiety, which collectively contribute to its potential as a key intermediate or building block in the development of biologically active molecules. The unfused, 1,3,5-trisubstituted pyrazole ring in its structure is a privileged scaffold in drug discovery, known for its ability to confer favorable drug-like properties and participate in key molecular interactions within biological systems . Pyrazole-containing compounds are extensively investigated as protein kinase inhibitors (PKIs) for oncology research, with several FDA-approved drugs such as Crizotinib and Encorafenib featuring this critical scaffold . Furthermore, the inclusion of the sulfonamide functional group is a common feature in compounds studied for their inhibitory activity against various enzymatic targets, including sodium channels like Nav1.7, which are relevant to pain research . This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers handling this compound should refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S2/c1-19-16(13-8-9-13)11-14(18-19)12-20(15-5-2-3-6-15)24(21,22)17-7-4-10-23-17/h4,7,10-11,13,15H,2-3,5-6,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEYCBIOXZGYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(C2CCCC2)S(=O)(=O)C3=CC=CS3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, a cyclopentyl group, and a cyclopropyl-substituted pyrazole moiety, which may contribute to its biological properties. The molecular formula is C18H24N4O2SC_{18}H_{24}N_{4}O_{2}S, with a molecular weight of approximately 360.5 g/mol. Its structure can be visualized as follows:

ComponentDescription
Molecular Formula C18H24N4O2SC_{18}H_{24}N_{4}O_{2}S
Molecular Weight 360.5 g/mol
CAS Number 1795424-66-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound likely binds to these targets, modulating their activity and influencing various biological pathways.

Research indicates that similar pyrazole derivatives exhibit significant inhibitory effects on inflammatory pathways, particularly through the inhibition of key enzymes like IKK-2 and p38 MAPK. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against these targets, suggesting a potent anti-inflammatory potential .

Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory potential of thiophene derivatives. For example, compounds containing thiophene rings have been shown to inhibit cytokine release and reduce inflammation in various models.

Case Study: Inhibition of Cytokine Production
A study demonstrated that related pyrazole derivatives exhibited IC50 values ranging from 0.1 to 1 μM against IL-17 and TNFα production in cytokine release assays . This suggests that this compound may similarly modulate inflammatory responses.

Anticancer Activity

Thiophene-based compounds have also been explored for their anticancer properties. The structural motifs present in this compound are conducive to interactions with cancer-related targets.

Data Table: Anticancer Activity of Thiophene Derivatives

CompoundTargetIC50 (μM)
Thiophene derivative Ap38 MAPK0.004
Thiophene derivative BIKK-20.013
N-cyclopentyl-N-(pyrazol) derivativeIL-6 (induced by TNFα)0.820

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclocondensation techniques. Common reagents include hydrazine derivatives for forming the pyrazole structure followed by coupling reactions to incorporate the thiophene moiety .

Scientific Research Applications

Anticancer Activity

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide has shown promising anticancer properties in various studies:

  • Mechanism of Action : The compound is believed to induce apoptosis and inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The precise pathways are still under investigation but may involve modulation of specific oncogenic pathways.

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects:

  • Cytokine Modulation : It has been shown to downregulate pro-inflammatory cytokines like IL-6 and TNF-α, suggesting potential use in treating inflammatory diseases.

The biological activity of this compound is supported by various studies:

Antimicrobial Activity

Compounds with similar structural features have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of thiophene derivatives against multidrug-resistant pathogens, showing significant activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cytotoxic Effects : In vitro studies indicated that the compound exhibited cytotoxicity against various cancer cell lines, with a notable reduction in cell viability at concentrations above 10 µM.

Future Directions in Research

The potential applications of this compound extend beyond current findings:

  • Drug Development : Its unique structure makes it a candidate for further exploration in drug design, particularly for targeting specific diseases.
  • Mechanistic Studies : Detailed investigations into its binding affinities and interactions with biological targets will be essential for understanding its full therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound vs. Angiotensin AT2 Receptor Ligands ()

Compounds in , such as N-(5-cyanopyrimidin-2-yl)-5-isobutylthiophene-2-sulfonamide, share a thiophene-sulfonamide scaffold but differ in substituents:

  • Substituent Comparison :
    • Target Compound : Cyclopentyl and pyrazole-methyl groups.
    • Analogs : Isobutyl chains and heteroaryl groups (e.g., pyrimidine, benzothiazole).
  • Synthetic Routes :
    • compounds employ microwave-assisted reactions with K₂CO₃ in DMF or automated flash chromatography . The target compound’s synthesis likely involves similar sulfonamide coupling strategies, though its cyclopentyl and pyrazole groups may require specialized cyclization or Pd-mediated cross-coupling (as seen in –8) .
Target Compound vs. Anthrax Lethal Factor Inhibitors ()

Compounds like N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide (Compound 100) feature bulky aromatic systems (e.g., benzothiazole) attached to the sulfonamide:

  • Key Differences: Target Compound: Non-aromatic cyclopentyl and pyrazole substituents. Analogs: Planar benzo[d]thiazole or isoxazole groups.
  • Implications :
    • The target compound’s aliphatic substituents may reduce π-π stacking but improve solubility compared to aromatic analogs .

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility
  • Cyclopentyl vs. Isobutyl : The cyclopentyl group in the target compound introduces rigidity and moderate lipophilicity, whereas isobutyl chains in analogs increase flexibility and hydrophobicity .
  • Pyrazole vs. Imidazole : Pyrazole (target) has two adjacent nitrogen atoms, enabling hydrogen bonding, while imidazole () offers a broader pH-dependent protonation profile .
Metabolic Stability
  • Cyclopropane in the pyrazole ring (target compound) may enhance stability against oxidative metabolism compared to tert-butyl or brominated groups in –3 analogs .

Research Findings and Implications

  • Structural Advantages : The target compound’s cyclopentyl and pyrazole groups balance rigidity and solubility, making it a candidate for optimizing pharmacokinetics in drug discovery.
  • Limitations : Lack of aromaticity may limit potency against targets requiring planar interactions (e.g., anthrax lethal factor) .
  • Future Directions : Functional assays are needed to validate its binding affinity and selectivity, particularly for AT2 receptors or other sulfonamide-sensitive targets.

Q & A

Q. What are the established synthetic routes for N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide?

The compound is synthesized via multi-step processes involving:

  • Cyclopropane and pyrazole ring formation : Cyclization reactions using thiourea derivatives or hydrazine precursors, as demonstrated in analogous triazole-thiophene systems .
  • Sulfonamide coupling : Reaction of thiophene-2-sulfonyl chloride with a cyclopentylamine intermediate under basic conditions (e.g., triethylamine) to form the sulfonamide bond, a method validated for structurally related compounds .
  • Purification : Column chromatography or recrystallization to isolate the final product, with purity assessed via HPLC (95% minimum) .

Q. How can researchers validate the structural integrity and purity of this compound?

Key methods include:

  • Spectroscopic analysis : 1^1H/13^13C NMR to confirm substituent positions (e.g., cyclopropyl, pyrazole, and thiophene moieties) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C18_{18}H24_{24}N4_4O2_2S2_2) .
  • Impurity profiling : Use of USP guidelines to detect and quantify unspecified impurities at ≤0.10% via reverse-phase HPLC .

Advanced Research Questions

Q. What strategies optimize reaction yields during sulfonamide group introduction?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution kinetics .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve sulfonyl chloride-amine coupling efficiency .
  • Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions (e.g., hydrolysis) .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies may arise from:

  • Solubility variability : Use standardized solvents (e.g., DMSO with ≤0.1% water) and confirm concentrations via UV-Vis spectroscopy .
  • Assay conditions : Validate cell-based assays with positive controls (e.g., known enzyme inhibitors) and replicate experiments across labs .
  • Structural analogs : Compare activity with derivatives (e.g., replacing cyclopropyl with cycloheptyl) to isolate substituent effects .

Q. What computational methods aid in predicting the compound’s reactivity with biological targets?

Advanced approaches include:

  • Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with enzymes (e.g., cyclooxygenase-2) based on sulfonamide and thiophene pharmacophores .
  • QSAR modeling : Correlate substituent electronegativity (e.g., cyclopropyl vs. methyl groups) with activity trends .
  • MD simulations : Analyze conformational stability in lipid bilayers to predict membrane permeability .

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

Mitigation strategies:

  • Solvent screening : Test mixed-solvent systems (e.g., ethanol/water) to improve crystal growth .
  • Seeding : Introduce microcrystals from analogous compounds (e.g., N-(thiazol-2-yl)cyclopropanecarboxamide) to induce nucleation .
  • Temperature gradients : Gradual cooling (0.5°C/hr) enhances lattice formation .

Methodological Notes

  • Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere for cyclopropane stability) to ensure consistency .
  • Data validation : Cross-reference spectral data with PubChem entries for analogous sulfonamides .
  • Ethical compliance : Adhere to institutional guidelines for handling sulfur-containing intermediates and waste .

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